4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine
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Overview
Description
4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine is a complex organic compound that features a phthalazine core, an indane moiety, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with a suitable nucleophile.
Construction of the Phthalazine Core: The phthalazine ring can be formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Final Coupling: The final step involves coupling the indane moiety, methoxyphenyl group, and phthalazine core through a series of condensation reactions under controlled conditions.
Chemical Reactions Analysis
4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or amines.
Scientific Research Applications
4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine can be compared with similar compounds, such as:
4-(2,3-dihydro-1H-inden-5-yl)-3-buten-2-one: This compound shares the indane moiety but differs in the functional groups attached to the core structure.
2,3-dihydro-1H-inden-1-amine hydrochloride: This compound features a similar indane structure but lacks the phthalazine and methoxyphenyl groups.
4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester: This compound has a different core structure but shares some structural similarities with the indane moiety.
The uniqueness of this compound lies in its combination of the indane, methoxyphenyl, and phthalazine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-29-21-13-9-17(10-14-21)16-26-25-23-8-3-2-7-22(23)24(27-28-25)20-12-11-18-5-4-6-19(18)15-20/h2-3,7-15H,4-6,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCFKGROLPGAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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